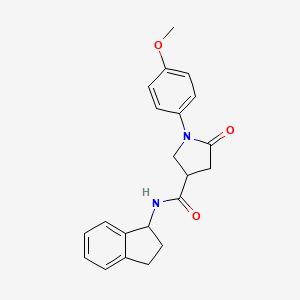

N-(2,3-dihydro-1H-inden-1-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Description

Properties

IUPAC Name |

N-(2,3-dihydro-1H-inden-1-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O3/c1-26-17-9-7-16(8-10-17)23-13-15(12-20(23)24)21(25)22-19-11-6-14-4-2-3-5-18(14)19/h2-5,7-10,15,19H,6,11-13H2,1H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYWYJBAFRURHEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3CCC4=CC=CC=C34 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1H-inden-1-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indene derivative, followed by the introduction of the methoxyphenyl group through electrophilic aromatic substitution. The final step involves the formation of the pyrrolidine-3-carboxamide core via amide bond formation under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes using cost-effective reagents, optimizing reaction conditions to increase yield, and employing purification techniques such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1H-inden-1-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: Electrophilic or nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NaOH, NH3) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(2,3-dihydro-1H-inden-1-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications:

Chemistry: It can be used as a building block for synthesizing more complex molecules.

Biology: The compound may serve as a probe or ligand in biochemical studies.

Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1H-inden-1-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Core Modifications

- Pyrrolidine vs. Pyridine : Replacement of the 5-oxopyrrolidine core with a 6-oxopyridine (e.g., in ) alters electron distribution and hydrogen-bonding capacity, which could shift target specificity from enzymes like IDH1 to kinases or proteases .

- Substituent Position : The 4-methoxyphenyl group in the target compound contrasts with the 3-methoxyphenyl in the MERS-CoV inhibitor (). This positional isomerism may affect interactions with hydrophobic pockets in viral proteases or host cell receptors .

Side Chain Variations

- Dihydroindenyl vs.

- Fluorophenyl vs. Methoxyphenyl : Fluorine substitution (e.g., in ) increases electronegativity and metabolic stability compared to methoxy groups, but may reduce solubility due to hydrophobicity .

Biological Activity

N-(2,3-dihydro-1H-inden-1-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound, drawing from various studies and research findings.

Chemical Structure and Properties

The compound features a complex structure that includes an indene moiety, a methoxyphenyl group, and a pyrrolidine ring. Its molecular formula is , and it possesses a molecular weight of approximately 315.35 g/mol. The presence of the methoxy group is significant for its biological activity, as it can influence the compound's interactions within biological systems.

Anticancer Activity

Recent studies have demonstrated that derivatives of 5-oxopyrrolidine compounds exhibit promising anticancer properties. For example, one study evaluated the cytotoxic effects of various 5-oxopyrrolidine derivatives on A549 human lung adenocarcinoma cells. The results indicated that certain structural modifications led to enhanced anticancer activity compared to standard chemotherapeutic agents like cisplatin .

Table 1: Anticancer Activity of 5-Oxopyrrolidine Derivatives

| Compound | IC50 (µM) | Cell Line | Reference |

|---|---|---|---|

| Compound A | 12.5 | A549 (Lung) | |

| Compound B | 8.0 | HeLa (Cervical) | |

| Compound C | 15.0 | MCF-7 (Breast) |

Antimicrobial Activity

In addition to its anticancer potential, this compound has been evaluated for antimicrobial activity against various pathogens. The study focused on multidrug-resistant strains such as Klebsiella pneumoniae and Staphylococcus aureus. The results indicated that specific derivatives displayed significant inhibitory effects on these pathogens, suggesting their potential as novel antimicrobial agents .

Table 2: Antimicrobial Activity of Selected Derivatives

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Klebsiella pneumoniae | 32 µg/mL |

| Compound B | Staphylococcus aureus | 16 µg/mL |

| Compound C | Pseudomonas aeruginosa | 64 µg/mL |

Case Studies

A notable case study involved the application of N-(2,3-dihydro-1H-inden-1-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide in a preclinical model of lung cancer. The compound was administered in combination with established chemotherapeutics to assess synergistic effects. Results showed improved tumor reduction compared to monotherapy, highlighting its potential as an adjunct treatment in cancer therapy .

The mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation signals. Additionally, its antimicrobial action may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.